3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that incorporates multiple functional groups, including a benzothiophene moiety, an azetidine ring, and a pyridine structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
Chemically, 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine belongs to the class of heterocyclic compounds. It features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and is classified under azetidine derivatives due to the presence of the azetidine ring.
The synthesis of 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves several key steps:
The synthesis may require optimization of reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Advanced techniques such as continuous flow synthesis may also be employed for industrial-scale production.
The molecular structure of 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine can be represented using various structural formulas:
The compound's structural data can be represented in various formats:
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O2S |
| Molecular Weight | 302.36 g/mol |
| IUPAC Name | 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine |
| InChI | InChI=1S/C16H14N2O2S/c1-10(17)12(18)14-8-15(20)19(14)11(9-7-13(21)22)6(5)4/h4-8H,9H2,1H3,(H,21,22)/t9-/m0/s1 |
3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific biological targets such as enzymes or receptors. This interaction can lead to modulation of various biological pathways relevant to therapeutic effects. The precise mechanisms remain under investigation but indicate potential use in treating inflammatory diseases or other conditions where modulation of biological activity is beneficial.
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Varies with solvent |
Relevant analyses may include spectroscopic methods (NMR, IR) to confirm structure and purity.
3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal applications, highlighting its significance in ongoing research efforts aimed at discovering new therapeutic agents.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 107372-98-5
CAS No.:
CAS No.: 142674-35-9